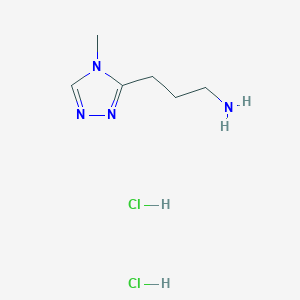

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Übersicht

Beschreibung

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride typically involves the following steps:

Formation of 4-methyl-4H-1,2,4-triazole: This can be achieved by reacting hydrazine with formic acid and acetic acid under reflux conditions.

Attachment of the propylamine group: The 4-methyl-4H-1,2,4-triazole is then reacted with 1,3-diaminopropane in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.

Conversion to dihydrochloride salt: The resulting amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale hydrogenation processes to ensure efficiency and scalability. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitro compound.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Substituted triazoles.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C6H12Cl2N4

- Molecular Weight : 213.11 g/mol

- CAS Number : 1797160-58-7

- IUPAC Name : 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives, including this compound. Triazoles are known for their ability to inhibit fungal growth by targeting specific enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes.

A study conducted on various triazole derivatives demonstrated that modifications to the triazole ring could enhance antimicrobial efficacy against resistant strains of bacteria and fungi. For instance, compounds similar to 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine have shown promising results in inhibiting pathogenic microorganisms responsible for infections in both humans and plants .

Fungicides

Triazole compounds are extensively used as fungicides in agriculture. They function by disrupting the biosynthesis of ergosterol in fungi, thereby preventing their growth. The application of this compound in crop protection has been explored to combat various fungal diseases affecting crops. Research indicates that this compound can be effective against common agricultural pathogens such as Fusarium and Botrytis species .

Case Studies

- Antimicrobial Efficacy : In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity using agar diffusion methods. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria .

- Fungal Resistance Management : A comprehensive review highlighted the role of triazoles in managing fungal resistance in crops. The compound's ability to inhibit specific fungal enzymes makes it a valuable asset in integrated pest management strategies .

Wirkmechanismus

The mechanism by which 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-4H-1,2,4-triazole: A simpler triazole derivative without the propylamine group.

1,2,4-Triazole derivatives: Other triazole compounds with different substituents on the ring.

Uniqueness: 3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride is unique due to the presence of the propylamine group, which can enhance its reactivity and binding properties compared to simpler triazole derivatives.

Biologische Aktivität

3-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, also known as 2-(4-methyl-4H-1,2,4-triazol-3-yl)propan-1-amine dihydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

The molecular formula of this compound is with a molecular weight of 213.11 g/mol. The compound is characterized by its triazole ring, which is known for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄Cl₂N₄ |

| Molecular Weight | 213.11 g/mol |

| CAS Number | 1797160-58-7 |

| Appearance | Oil |

| Storage Temperature | 4 °C |

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole compounds showed activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . Specifically, the dihydrochloride form demonstrated promising results in inhibiting microbial growth.

Case Study: Antimicrobial Efficacy

In a comparative study involving several triazole derivatives, the compound was tested against common pathogens. The results showed that it exhibited moderate to strong antibacterial activity:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Enterococcus faecalis | 12 |

| Bacillus cereus | 10 |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of triazole derivatives have been widely studied. Recent research has shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, studies involving cell lines such as A549 (lung cancer) and HCT116 (colon cancer) demonstrated that these compounds could significantly reduce cell viability and induce cell cycle arrest .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through mitochondrial pathways and inhibition of specific signaling pathways associated with cell proliferation.

Case Study: Apoptotic Induction

In a controlled laboratory setting, treatment with the compound resulted in:

| Cell Line | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | 25 | 70 |

| HCT116 | 30 | 65 |

These results indicate a promising potential for this compound in cancer therapy.

Other Biological Activities

Beyond its antimicrobial and anticancer properties, triazole compounds have been reported to possess various other biological activities including:

- Antifungal : Effective against fungal infections.

- Antioxidant : Scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory : Inhibiting inflammatory pathways.

Eigenschaften

IUPAC Name |

3-(4-methyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4.2ClH/c1-10-5-8-9-6(10)3-2-4-7;;/h5H,2-4,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTHJNIYPKELQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.